(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride” is a compound with the molecular formula C10H21ClN2O . It contains a cyclohexyl group, a secondary amine group, and a propanamide group. The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a chiral center at the 2-position of the propanamide group, leading to its “2S” designation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its melting point, boiling point, and solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexylmethyl-2-propenamide. This intermediate is then reacted with methylamine to form (2S)-N-cyclohexyl-2-(methylamino)propanamide, which is subsequently converted to the hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclohexylamine", "Methyl acrylate", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with methyl acrylate in the presence of a base catalyst to form N-cyclohexylmethyl-2-propenamide.", "Step 2: N-cyclohexylmethyl-2-propenamide is reacted with excess methylamine in the presence of a reducing agent to form (2S)-N-cyclohexyl-2-(methylamino)propanamide.", "Step 3: (2S)-N-cyclohexyl-2-(methylamino)propanamide is reacted with hydrochloric acid to form the hydrochloride salt form of the compound." ] } | |
CAS No. |
2624109-08-4 |
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.